Cinnamaldehyde thiosemicarbazone

Tyrosinase inhibition melanin biosynthesis enzyme kinetics

Researchers developing tyrosinase inhibitors or metallodrugs face sourcing challenges with compounds lacking well-characterized, context-dependent activity profiles. Cinnamaldehyde thiosemicarbazone (CAS 5351-70-2) provides a defined solution: • Potent, reversible mixed-type tyrosinase inhibitor (IC50 5.72 μM; KI 4.45 μM, KIS 8.85 μM) for melanin modulation SAR studies. • Inactive as free ligand; Cu(II)/Ni(II) complexes exhibit selective antiproliferative activity against U937 leukemia cells via caspase-8/9/3 activation. • Bactericidal against Gram-positive B. subtilis & S. aureus (MIC/MBC 50 μg/mL). Supplied with rigorous batch QC. Available for global R&D shipment.

Molecular Formula C10H11N3S
Molecular Weight 205.28 g/mol
CAS No. 5351-70-2
Cat. No. B182537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnamaldehyde thiosemicarbazone
CAS5351-70-2
Synonymscinnamaldehyde thiosemicarbazone
Molecular FormulaC10H11N3S
Molecular Weight205.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC=NNC(=S)N
InChIInChI=1S/C10H11N3S/c11-10(14)13-12-8-4-7-9-5-2-1-3-6-9/h1-8H,(H3,11,13,14)/b7-4+,12-8+
InChIKeySHUQFXIRXYXNOZ-HCFISPQYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinnamaldehyde Thiosemicarbazone Procurement and Biological Profile


Cinnamaldehyde thiosemicarbazone (CAS 5351-70-2), also known as trans-cinnamaldehyde thiosemicarbazone, is a thiosemicarbazone derivative synthesized from the natural product cinnamaldehyde. It is a small molecule (molecular weight 205.28 g/mol) belonging to the class of N,S-donor ligands, which are widely recognized for their diverse biological activities. This compound has been identified as a potent inhibitor of tyrosinase, a key enzyme in melanin biosynthesis, and exhibits notable antimicrobial and anticancer properties [1][2]. Its chemical structure features an extended conjugated system linking an aromatic ring to a thiosemicarbazide moiety, which is crucial for its interactions with metal ions and biological targets [3].

Why Substitution with Analogues Fails


While the thiosemicarbazone class shares a common core, simple substitution of cinnamaldehyde thiosemicarbazone with a close analog—such as a benzaldehyde or cuminaldehyde derivative—is not scientifically sound and can lead to a complete loss of desired activity. For instance, the uncomplexed ligand itself is inactive against certain cancer cell lines (U937), but its copper(II) and nickel(II) complexes show potent antiproliferative activity [1]. Conversely, its close analog, cuminaldehyde thiosemicarbazone, maintains activity as a free ligand and induces apoptosis through a different mechanism, highlighting that minor structural changes in the aldehyde precursor produce variegated biological behaviors [1]. Furthermore, in antifungal studies, cinnamaldehyde and benzaldehyde scaffolds show distinct, differential effects on the same fungal species' secondary metabolism, proving that even structurally similar thiosemicarbazones are not functionally interchangeable [2]. The evidence below provides the quantitative basis for selecting this specific compound for its unique, context-dependent properties.

Quantitative Activity Comparison Against Key Comparators


Tyrosinase Inhibition vs. Benzaldehyde Derivatives

Cinnamaldehyde thiosemicarbazone demonstrates potent, reversible, mixed-type inhibition of mushroom tyrosinase, a key enzyme in melanin production. Its activity can be compared to benzaldehyde thiosemicarbazone (BT) derivatives, which are well-studied in this class. For diphenolase activity, the IC50 of cinnamaldehyde thiosemicarbazone is 5.72 μM [1][2], positioning it as less potent than the most active benzaldehyde thiosemicarbazones such as p-methoxybenzaldehyde thiosemicarbazone (MBT, IC50 = 2.62 μM) but more potent than unsubstituted benzaldehyde thiosemicarbazone (IC50 = 7 μM) [3]. Importantly, this compound also inhibits monophenolase activity, which is critical for understanding its mechanism [1].

Tyrosinase inhibition melanin biosynthesis enzyme kinetics

Anticancer Activity: Free Ligand vs. Metal Complexes

Cinnamaldehyde thiosemicarbazone (Htcin) shows no inhibition activity on its own against the U937 human leukemia cell line. However, its copper(II) and nickel(II) complexes exhibit potent antiproliferative activity with IC50 values in the low micromolar (μM) range [1]. This is in stark contrast to its close analog, cuminaldehyde thiosemicarbazone (Htcum), which is active both as a free ligand and as a metal complex, and induces apoptosis via a G2/M cell cycle arrest [1]. The cinnamaldehyde metal complexes also specifically activate caspase-8 in addition to caspases-9 and -3, suggesting a unique apoptotic pathway distinct from cuminaldehyde derivatives [1].

anticancer leukemia apoptosis metal complexes

Gram-Positive Antibacterial Activity and Bactericidal Action

Cinnamaldehyde thiosemicarbazone displays a selective antibacterial profile. It is more effective against Gram-positive bacteria, specifically Bacillus subtilis and Staphylococcus aureus, with identical Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of 50 μg/mL (~244 μM) [1][2]. This activity is lower than some potent analogs, but its specificity provides a defined baseline. Notably, its activity against Gram-negative strains (E. coli, K. pneumoniae, P. aeruginosa) is not quantified in this same study, highlighting a Gram-positive preference [1].

antimicrobial antibacterial MIC MBC

Differential Effects on Aspergillus flavus Metabolism

In a direct comparative study, cinnamaldehyde thiosemicarbazone and its benzaldehyde analog were found to differentially tune the secondary metabolism of the mycotoxigenic fungus Aspergillus flavus. While both scaffolds are thiosemicarbazones, they exhibited distinct, and sometimes opposite, effects on key developmental processes including conidia germination, aflatoxin biosynthesis, and sclerotia production [1]. This demonstrates that the cinnamaldehyde moiety confers a unique biological fingerprint that cannot be predicted from the benzaldehyde scaffold, underscoring the need for specific selection based on the desired antifungal outcome [1].

antifungal mycotoxin aflatoxin Aspergillus flavus

Metal Complex Solution Stability

Studies on cinnamaldehyde thiosemicarbazone-derived metal complexes highlight their favorable solution stability, a critical parameter for biological activity and formulation. Specifically, copper(II) and zinc(II) complexes of cinnamaldehyde thiosemicarbazonate demonstrate good stability in solution [1]. This contrasts with other thiosemicarbazone analogs where stability can be a limiting factor. For instance, complexes with different logP values show varied stability, and the ones with the lowest partition coefficient (most hydrophilic) were the most promising in terms of antimicrobial activity and solution stability [2].

metal complex stability solution chemistry copper zinc

Validated Research and Application Scenarios


Tyrosinase Inhibitor Development for Cosmetics and Agriculture

Given its well-characterized, reversible, mixed-type inhibition of mushroom tyrosinase with an IC50 of 5.72 μM and defined inhibition constants (KI = 4.45 μM, KIS = 8.85 μM) [1], cinnamaldehyde thiosemicarbazone serves as a valuable starting scaffold or reference compound for the development of new tyrosinase inhibitors. Its activity profile is distinct from benzaldehyde thiosemicarbazone derivatives [2], making it a specific tool for structure-activity relationship (SAR) studies aimed at modulating melanin production in applications such as anti-browning agents in food or skin-lightening additives in cosmetics.

Metallodrug Precursor with Defined Apoptotic Mechanism

The compound's unique property of being inactive as a free ligand but highly active as a copper(II) or nickel(II) complex against U937 leukemia cells [3] makes it a specific precursor for the rational design of metallodrugs. Its distinct activation of caspase-8, alongside caspases-9 and -3, suggests it can be used to study and induce a specific apoptotic pathway [3]. This is a key differentiator from cuminaldehyde thiosemicarbazone, which induces apoptosis via a G2/M arrest [3], allowing researchers to select cinnamaldehyde thiosemicarbazone for its unique, complexation-dependent mechanism.

Selective Gram-Positive Antibacterial Agent

Cinnamaldehyde thiosemicarbazone is an effective and quantifiable antibacterial agent against the Gram-positive strains Bacillus subtilis and Staphylococcus aureus, with both a minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of 50 μg/mL [1]. This bactericidal action makes it a specific candidate for studies focused on Gram-positive pathogens, particularly in the context of exploring new agents against drug-resistant strains.

Tool Compound for Mycotoxin and Fungal Metabolism Studies

This compound is not a general antifungal but a precise tool for investigating the differential regulation of Aspergillus flavus secondary metabolism. Unlike benzaldehyde thiosemicarbazone, cinnamaldehyde thiosemicarbazone elicits a unique pattern of effects on conidia germination, aflatoxin biosynthesis, and sclerotia production [4]. Researchers studying the specific control of aflatoxin contamination in food and feed commodities will find this compound invaluable for dissecting these distinct metabolic pathways and developing targeted intervention strategies [4].

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